Desulfo Glucoraphanin-d5
Description
Overview of Glucosinolates as Plant Secondary Metabolites
Glucosinolates are a group of natural products found almost exclusively in plants of the order Brassicales, which includes familiar vegetables like broccoli, cabbage, and mustard. wikipedia.orgfrontiersin.org These compounds are integral to the plant's defense mechanisms against pests and diseases. wikipedia.orgwikipedia.org
The biosynthesis of glucosinolates is a multi-step process that begins with amino acids. revista-agroproductividad.orgresearchgate.net To date, over 130 different glucosinolate structures have been identified, and they are broadly categorized based on their precursor amino acid into three main classes: aliphatic, aromatic, and indole (B1671886) glucosinolates. revista-agroproductividad.orgmdpi.commdpi.com Aliphatic glucosinolates are derived from methionine, alanine, leucine, isoleucine, or valine. mdpi.com Aromatic glucosinolates originate from phenylalanine or tyrosine, and indole glucosinolates are synthesized from tryptophan. mdpi.com
The core structure of all glucosinolates consists of a β-D-thioglucose group and a sulfonated oxime, but the diversity arises from the variable side chain (R-group) derived from the precursor amino acid. frontiersin.orgmdpi.com This structural variety is a result of three key biosynthetic stages:
Chain elongation: The side chain of aliphatic amino acids is extended by the insertion of methylene (B1212753) groups. researchgate.net
Core structure formation: The modified amino acid is converted into the fundamental glucosinolate structure. researchgate.net
Secondary modifications: The core structure undergoes further modifications such as oxidation, hydroxylation, and methoxylation to create the vast array of glucosinolates found in nature. srce.hr
The specific profile of glucosinolates can vary significantly between plant species and even within different parts of the same plant, influenced by developmental stage and environmental factors. researchgate.netsrce.hr
Intact glucosinolates are biologically inactive. mdpi.com Their defensive properties are activated upon tissue damage, which brings them into contact with the enzyme myrosinase (a thioglucosidase). wikipedia.orgsrce.hr This enzyme is stored separately from glucosinolates in plant cells, a system often referred to as the "mustard oil bomb". researchgate.netnih.gov
Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in glucosinolates, releasing glucose and an unstable aglycone intermediate. wikipedia.orgnih.gov This aglycone then spontaneously rearranges to form various biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. frontiersin.orgnih.gov The nature of the final product depends on the structure of the parent glucosinolate and the reaction conditions. srce.hr
A crucial step in the biosynthesis of the glucosinolate core structure is sulfation. The immediate precursors to glucosinolates are desulfoglucosinolates. encyclopedia.pub An enzyme called sulfotransferase catalyzes the transfer of a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate, forming the final glucosinolate. encyclopedia.puboup.com
Specific Research Focus on Desulfo Glucoraphanin-d5
This compound is a deuterated analog of desulfo-glucoraphanin (B13822518), which is the desulfated form of glucoraphanin (B191350). pharmaffiliates.com The desulfation of glucosinolates is a common and often necessary step in their analytical workflow. mdpi.comresearchgate.net The removal of the sulfate group by treatment with a sulfatase enzyme yields desulfoglucosinolates, which generally have better chromatographic properties and provide a more uniform response in some detection methods. researchgate.netresearchgate.net
The specific research application of this compound is to serve as an internal standard for the quantitative analysis of glucoraphanin and its metabolites. pharmaffiliates.compharmaffiliates.com In a typical analytical procedure, a biological or plant extract is spiked with a known quantity of this compound. The sample then undergoes enzymatic desulfation, converting both the native glucoraphanin to desulfo-glucoraphanin and the added standard to this compound. The resulting mixture is then analyzed, usually by LC-MS or UPLC-MS/MS. science.gov
The mass spectrometer can differentiate between the analyte (desulfo-glucoraphanin) and the internal standard (this compound) based on their mass-to-charge ratio (m/z). By comparing the peak area of the analyte to that of the known amount of the internal standard, researchers can precisely calculate the concentration of the original glucoraphanin in the sample. researchgate.net This methodology is critical for studies investigating glucosinolate metabolism in humans and animals, analyzing the glucosinolate content in different plant cultivars, and understanding how processing affects the chemical composition of foods. nih.gov
The chemical properties of this compound and its acetylated form, which is also used in chemical synthesis and analysis, are summarized below. pharmaffiliates.com
Table 1: Chemical Properties of this compound and its Tetraacetate Form
| Property | This compound | This compound Tetraacetate |
|---|---|---|
| Molecular Formula | C₁₂H₁₈D₅NO₇S | C₂₀H₂₆D₅NO₁₁S₂ |
| Molecular Weight | 362.47 | 530.62 |
| Application | Labeled internal standard for glucoraphanin analysis. pharmaffiliates.com | Labeled analog for use in chemical synthesis and analysis. pharmaffiliates.com |
To clarify the relationship between the parent compound and its derivatives used in research, the following table provides a comparison.
Table 2: Comparison of Glucoraphanin and its Analytical Derivatives
| Compound | Description | Role in Research |
|---|---|---|
| Glucoraphanin | The naturally occurring glucosinolate found in cruciferous vegetables. wikipedia.orgcymitquimica.com | The primary target analyte in metabolic and agricultural studies. nih.gov |
| Desulfo Glucoraphanin | The product of enzymatic desulfation of glucoraphanin. | The form of the analyte often measured in HPLC and LC-MS methods for improved analytical performance. researchgate.netresearchgate.net |
| This compound | The deuterated, desulfated analog of glucoraphanin. | A high-purity internal standard used for accurate quantification of desulfo-glucoraphanin in mass spectrometry-based analyses. pharmaffiliates.com |
The use of this compound as an internal standard significantly enhances the reliability of quantitative data in research focused on glucosinolate biochemistry. researchgate.netacs.org It allows for the mitigation of matrix effects and variations in instrument performance, ensuring that measurements of glucoraphanin levels are both accurate and reproducible across different samples and studies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23NO7S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5,5-dideuterio-N-hydroxy-5-(trideuteriomethylsulfinyl)pentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1/i1D3,5D2 |
InChI Key |
UYHMVWFYYZIVOP-WHMJDICSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C([2H])([2H])CCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Biosynthetic Pathways of Desulfo Glucoraphanin and Its Deuterated Analog
Strategies for the Chemical Synthesis of Desulfo Glucoraphanin-d5
The chemical synthesis of this compound, an isotopically labeled analog of a naturally occurring desulfoglucosinolate, is crucial for its use as an internal standard in metabolic studies and quantitative analytical methods. The synthesis involves constructing the core thiohydroximate structure, attaching the glucose moiety, and incorporating a stable isotope label into the side chain. The first total chemical synthesis of glucoraphanin (B191350) and its isotopically labelled derivatives has been reported, providing a blueprint for creating such complex molecules. researchgate.net These synthetic routes offer a reliable source of high-purity compounds for research, independent of natural extraction and purification, which can be complex and yield lower quantities. researchgate.netpubcompare.ai
The synthesis of this compound hinges on the strategic incorporation of five deuterium (B1214612) atoms. The synonym for this compound, 1-Thio-1-[N-hydroxy-5-(methylsulfinyl)pentanimidate]-d5 β-D-Glucopyranose, indicates that the deuterium labels are located on the pentanimidate side chain derived from methionine. pharmaffiliates.com Synthetic strategies for introducing deuterium labels into organic molecules typically involve starting with a deuterated precursor. For instance, the synthesis of d5-barbarin, another deuterated plant metabolite, began with d5-acetophenone. uky.edu Analogously, the synthesis of this compound would likely employ a deuterated precursor for the side chain, which is then elaborated through a series of chemical reactions to build the final molecule.
The non-deuterated precursor to glucoraphanin is glucoerucin (B1204559), which can be isolated from plants like Eruca sativa (arugula) and then chemically oxidized to form glucoraphanin. nih.gov A total synthesis approach would build the molecule from simpler, commercially available starting materials, allowing for the precise placement of the deuterium label. This involves creating the key thio-functionalized hydroximoyl chloride intermediates, coupling them with 1-thio-β-d-glucopyranose, and then performing subsequent modifications to yield the final desulfo-glucosinolate structure. researchgate.net
For analytical purposes such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, the chemical properties of glucosinolates and their desulfo-analogs can be modified through derivatization. A common strategy for compounds containing a sugar moiety, like the β-D-glucopyranose in this compound, is acetylation. This process converts the hydroxyl (-OH) groups on the glucose ring into acetate (B1210297) esters.
The resulting tetraacetate derivative typically exhibits increased solubility in organic solvents used for NMR and can be more volatile for certain mass spectrometry techniques. While specific documentation for the tetraacetate derivatization of this compound is not prominent, the principles are based on standard carbohydrate chemistry. This derivatization is a key step in confirming the structure of newly synthesized compounds and is widely applied in the chemical analysis of natural products.
Endogenous Biosynthesis of Glucoraphanin in Brassicales Plants
Glucoraphanin, the parent compound of Desulfo Glucoraphanin, is a secondary metabolite found abundantly in cruciferous vegetables like broccoli. nih.gov Its biosynthesis in plants is a multi-step process that involves three major stages: amino acid side-chain elongation, formation of the core glucosinolate structure, and secondary modifications of the side chain. oup.comnih.govnih.govfrontiersin.org This pathway involves over 50 genes and integrates nitrogen and sulfur metabolism to produce a diverse array of glucosinolates. frontiersin.orgrevista-agroproductividad.org
Aliphatic glucosinolates, including glucoraphanin, are derived from the amino acid methionine. encyclopedia.pubmdpi.com The biosynthesis begins with an iterative chain elongation cycle that adds methylene (B1212753) groups to the methionine side chain, extending it before the core structure is formed. nih.govnih.gov This process is localized in the chloroplast, with the exception of the initial deamination step. mdpi.com
The cycle starts with the deamination of methionine to its corresponding 2-oxo acid, 4-(methylsulfanyl)-2-oxobutanoate, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). mdpi.comoup.comresearchgate.net A series of enzymes then catalyzes the condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, resulting in a new 2-oxo acid with an additional methylene group. oup.comnih.gov The elongated 2-oxo acid can then be transaminated to form a chain-elongated amino acid, such as dihomomethionine (B12077338) (with two extra CH₂ groups), which serves as the direct precursor for the next stage of glucosinolate biosynthesis. nih.gov
Table 1: Key Enzymes in Methionine Chain Elongation
| Enzyme Abbreviation | Full Name | Function |
|---|---|---|
| BCAT4 | Branched-Chain Aminotransferase 4 | Catalyzes the initial deamination of methionine to its 2-oxo acid. oup.comresearchgate.net |
| MAMS | Methylthioalkylmalate Synthase | Catalyzes the condensation of the 2-oxo acid with acetyl-CoA, the committed step of the pathway. oup.commdpi.com |
| IPMI | Isopropylmalate Isomerase | Catalyzes the isomerization of the malate (B86768) derivative. researchgate.net |
| IPMDH | Isopropylmalate Dehydrogenase | Performs an oxidative decarboxylation to form the chain-elongated 2-oxo acid. researchgate.net |
| BCAT3 | Branched-Chain Aminotransferase 3 | Transaminates the elongated 2-oxo acid back to an amino acid. researchgate.net |
The formation of the core glucosinolate structure is a conserved pathway for all glucosinolates and occurs in the cytosol. encyclopedia.pubnih.gov It begins with the conversion of the chain-elongated amino acid (e.g., dihomomethionine) into an aldoxime by cytochrome P450 enzymes of the CYP79 family (specifically CYP79F1 for methionine derivatives). encyclopedia.pubnih.gov
The aldoxime is then converted into a thiohydroximic acid. This involves another cytochrome P450, CYP83A1, and the contribution of a sulfur atom, where glutathione (B108866) often acts as the sulfur donor. nih.govmdpi.com The resulting S-alkyl-thiohydroximate is cleaved by a C-S lyase known as SUR1 to yield the thiohydroximate. nih.govrevista-agroproductividad.org This intermediate is then glucosylated by UDP-glucose:thiohydroximate S-glucosyltransferases (UGT74B1), which attaches the glucose moiety to the sulfur atom, forming the desulfoglucosinolate. nih.govmdpi.com At this stage, the molecule is Desulfo Glucoraphanin's direct precursor, desulfo-glucoerucin.
The final step in forming the parent glucosinolate is sulfation, where a sulfotransferase (SOT) enzyme transfers a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy position of the desulfoglucosinolate. nih.govnih.gov For glucoraphanin, two key side-chain modifications occur: the formation of a 4-methylthiobutyl side chain from dihomomethionine, and a subsequent oxidation of the methylthio group (-SCH₃) to a methylsulfinyl group (-S(O)CH₃), which converts glucoerucin into glucoraphanin. nih.gov
Table 2: Key Steps in Glucosinolate Core Structure Formation
| Step | Key Enzymes/Proteins | Substrate | Product |
|---|---|---|---|
| Oxidation | CYP79 family (e.g., CYP79F1) | Amino Acid | Aldoxime |
| Thiohydroximic Acid Formation | CYP83 family, GSTs, SUR1 | Aldoxime | Thiohydroximic Acid |
| Glucosylation | UGT74B1 | Thiohydroximic Acid | Desulfoglucosinolate |
| Sulfation | SOT16 / SOT18 | Desulfoglucosinolate | Glucosinolate |
Enzymatic Desulfation in Glucosinolate Biosynthesis and Metabolism
Enzymatic desulfation is a critical reaction in the context of glucosinolates. Desulfoglucosinolates are the direct precursors to glucosinolates, requiring sulfation by SOT enzymes to become the final, stable compound in the plant. nih.govnih.govoup.com Therefore, in the biosynthetic pathway, the desulfo- form is an intermediate, not an endpoint.
However, desulfation also occurs as a key metabolic process, particularly in insects that feed on Brassicales plants. Some herbivores have evolved a detoxification mechanism involving glucosinolate sulfatase (GSS) enzymes. frontiersin.org These enzymes remove the sulfate group from ingested glucosinolates, converting them back to desulfoglucosinolates. frontiersin.orgnih.gov This is a crucial defensive strategy for the insect because the desulfated forms are no longer recognized as substrates by the plant's myrosinase enzyme. frontiersin.orgmorressier.com Myrosinase is responsible for hydrolyzing glucosinolates into toxic isothiocyanates, the so-called "mustard oil bomb" that serves as a plant defense. mdpi.comnih.gov By desulfating the glucosinolates, insects like the whitefly Bemisia tabaci can safely feed on the plant without suffering the effects of these toxic breakdown products. frontiersin.orgnih.gov
Furthermore, desulfation is a central technique in the analytical chemistry of glucosinolates. Standard methods for glucosinolate analysis, including the official ISO method, involve extracting the intact glucosinolates, purifying them on an ion-exchange column, and then intentionally treating them with a purified sulfatase (often from Helix pomatia) to convert the entire glucosinolate profile into their desulfo-counterparts for subsequent analysis by HPLC. nih.govmdpi.com This procedure simplifies the chromatographic separation and improves quantification.
Role of Desulfoglucosinolate Sulfotransferases in Glucosinolate Synthesis
Desulfoglucosinolate sulfotransferases (SOTs) are a group of enzymes that play a pivotal role in the biosynthesis of glucosinolates by catalyzing the final step: the transfer of a sulfonate group from a donor molecule to the desulfoglucosinolate substrate. nih.gov This sulfation reaction converts the desulfo- form into the corresponding bioactive glucosinolate. nih.gov The primary sulfate donor in this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
In the model plant Arabidopsis thaliana, three key desulfoglucosinolate sulfotransferases have been identified and characterized: AtSOT16, AtSOT17, and AtSOT18. researchgate.net These enzymes are responsible for the sulfation of a wide array of desulfoglucosinolates, thereby contributing to the diverse glucosinolate profiles observed in different plant tissues and species. researchgate.net The expression of the genes encoding these sulfotransferases can be influenced by various factors, including plant defense signaling molecules, suggesting a regulatory role in the plant's response to environmental stimuli. nih.gov
The general reaction catalyzed by these enzymes can be summarized as follows:
Desulfoglucosinolate + PAPS → Glucosinolate + PAP
This enzymatic step is crucial for the stability and biological activity of glucosinolates.
Characterization of Enzymatic Activity and Substrate Specificity in vitro
The enzymatic activity and substrate specificity of desulfoglucosinolate sulfotransferases have been extensively studied in vitro using recombinant proteins expressed in Escherichia coli. nih.gov These studies have revealed that the different isoforms of sulfotransferases exhibit distinct preferences for various desulfoglucosinolate substrates. nih.govfrontiersin.org
In Arabidopsis thaliana, the three characterized sulfotransferases, AtSOT16, AtSOT17, and AtSOT18, show remarkable differences in their substrate specificities despite sharing significant sequence identity. researchgate.net
AtSOT16: This isoform displays the broadest substrate specificity, acting on both indole (B1671886) and aliphatic desulfoglucosinolates. frontiersin.org It shows a preference for tryptophan- and phenylalanine-derived desulfoglucosinolates. nih.gov
AtSOT17: This enzyme has a narrower substrate range and primarily acts on methionine-derived desulfoglucosinolates with longer side chains. nih.govfrontiersin.org
AtSOT18: Similar to AtSOT17, AtSOT18 also prefers long-chain methionine-derived desulfoglucosinolates. nih.gov
These substrate preferences are a key factor in determining the final glucosinolate profile of the plant. nih.gov The kinetic properties of these enzymes, such as their Michaelis constant (Km) and maximum velocity (Vmax) for different substrates, have been determined through in vitro assays, providing quantitative insights into their catalytic efficiency and substrate preferences.
Below is a data table summarizing the substrate specificities of the three Arabidopsis thaliana desulfoglucosinolate sulfotransferases.
| Enzyme Isoform | Preferred Substrate Class | Specific Substrate Examples |
| AtSOT16 | Indole and Aliphatic Desulfoglucosinolates | Tryptophan-derived, Phenylalanine-derived |
| AtSOT17 | Long-chain Aliphatic Desulfoglucosinolates | Methionine-derived (C6, C7, C8 side chains) |
| AtSOT18 | Long-chain Aliphatic Desulfoglucosinolates | 7-methylthioheptyl and 8-methylthiooctyl desulfoglucosinolates |
These in vitro characterizations have been fundamental to understanding the molecular basis of glucosinolate diversity in plants.
Advanced Analytical Methodologies for Desulfo Glucoraphanin D5 in Research
Sample Preparation and Extraction Techniques for Desulfoglucosinolates
The initial and most critical stage in the analysis of desulfoglucosinolates involves meticulous sample preparation and extraction. The primary goals are to inactivate the endogenous myrosinase enzyme, which can hydrolyze glucosinolates, and to efficiently extract the target compounds from the sample matrix. mdpi.com
A common approach involves the extraction of glucosinolates from finely ground plant material using a heated methanol-water mixture, typically around 70-80°C. akjournals.comnih.gov This high temperature effectively denatures the myrosinase enzyme, preventing the breakdown of glucosinolates. nih.gov The use of aqueous methanol (B129727) has been reported as an effective solvent for this purpose. mdpi.com Some protocols suggest that for smaller tissue samples, incubation with 80% methanol at 75°C for 20 minutes followed by sonication is effective. mdpi.com For larger samples, sonication with 70% methanol at room temperature can be employed. mdpi.com
Enzymatic Conversion Using Sulfatase for Desulfation
Glucosinolates are highly polar compounds due to the presence of a sulfate (B86663) group, which makes their direct analysis by reversed-phase high-performance liquid chromatography (HPLC) challenging. mdpi.com Therefore, a desulfation step is typically required. This is achieved through an enzymatic reaction using sulfatase, commonly from Helix pomatia. nih.govfrontiersin.orgnih.gov
The process involves passing the crude glucosinolate extract through an ion-exchange column, where the glucosinolates are retained. nih.govresearchgate.net Subsequently, a solution of sulfatase is added to the column, and the mixture is incubated, often overnight at room temperature. nih.govmdpi.com The sulfatase enzyme specifically cleaves the sulfate group from the glucosinolate molecule, converting it into its desulfo form. frontiersin.orgnih.gov This enzymatic conversion results in less polar desulfoglucosinolates that are more amenable to separation by reversed-phase chromatography. mdpi.com The desulfated compounds, including Desulfo Glucoraphanin (B191350) and the internal standard Desulfo Glucoraphanin-d5, are then eluted from the column with water. nih.govresearchgate.net
Solid-Phase Extraction and Purification Methods
Following extraction, purification is necessary to remove interfering compounds from the sample matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose. akjournals.com Anion-exchange columns, such as those containing DEAE-Sephadex A-25, are commonly employed to purify glucosinolates from the crude extract. mdpi.commostwiedzy.pl
The crude extract is loaded onto the pre-conditioned anion-exchange column. The negatively charged sulfate group of the glucosinolates allows them to bind to the positively charged resin, while neutral and positively charged impurities are washed away. mostwiedzy.pl After the initial purification, the on-column enzymatic desulfation with sulfatase is performed as described previously. nih.gov More recently, commercially available dimethylaminopropyl (DEA)-based weak anion exchange SPE cartridges have been proposed as a simpler and more efficient alternative to self-prepared ion-exchange columns. mdpi.com
| Step | Description | Purpose | Typical Reagents/Conditions |
| Myrosinase Inactivation | Heating the sample material. | To prevent enzymatic degradation of glucosinolates. | 70-80°C in aqueous methanol or ethanol. akjournals.comnih.gov |
| Extraction | Extraction of glucosinolates from the sample matrix. | To solubilize the target analytes. | 70% methanol or 50% ethanol. mdpi.commdpi.com |
| Purification | Removal of interfering compounds. | To obtain a cleaner extract for analysis. | Anion-exchange SPE (e.g., DEAE-Sephadex A-25). mdpi.commostwiedzy.pl |
| Desulfation | Enzymatic removal of the sulfate group. | To produce less polar desulfoglucosinolates for better chromatographic separation. | Aryl sulfatase from Helix pomatia. nih.govfrontiersin.orgnih.gov |
| Elution | Recovery of desulfoglucosinolates. | To collect the purified analytes for analysis. | Ultrapure water. nih.govresearchgate.net |
Chromatographic Separation Techniques
Chromatographic techniques are central to the separation and quantification of this compound and its non-labeled counterpart. The choice of technique depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or photodiode array (PDA) detector is a well-established and robust method for the analysis of desulfoglucosinolates. nih.govresearchgate.net This technique is widely used due to its reliability and accessibility. nih.gov
Separation is typically achieved on a reversed-phase C18 column. mdpi.comnih.gov The mobile phase often consists of a gradient of water and acetonitrile. mdpi.comnih.gov Detection is commonly performed at a wavelength of 229 nm, where desulfoglucosinolates exhibit strong absorbance. mdpi.comnih.gov Quantification is achieved by comparing the peak areas of the analytes to those of standards, with this compound serving as an ideal internal standard to correct for variations in injection volume and instrument response.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm). mdpi.com |
| Mobile Phase | Gradient elution with water and acetonitrile. mdpi.comnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min. mdpi.comnih.gov |
| Detection | UV/PDA at 229 nm. mdpi.comnih.gov |
| Column Temperature | 30 °C. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of desulfoglucosinolates. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides faster analysis times, improved resolution, and enhanced sensitivity. mdpi.com This makes it particularly suitable for high-throughput analysis of large numbers of samples. mdpi.com The principles of separation and detection in UHPLC are similar to those in HPLC, often employing reversed-phase chromatography with UV or mass spectrometry (MS) detection. The increased speed and efficiency of UHPLC can lead to a significant reduction in solvent consumption, making it a more environmentally friendly option.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Analytes
Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative to reversed-phase chromatography for the separation of highly polar compounds like glucosinolates and their desulfated forms. nih.govchromatographyonline.comobrnutafaza.hr In HILIC, a polar stationary phase (such as silica (B1680970) or a phase with bonded polar functional groups) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent, like acetonitrile, and a small amount of an aqueous solvent. chromatographyonline.comobrnutafaza.hr
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) has become an indispensable tool in the analysis of glucosinolates and their derivatives due to its high sensitivity and selectivity. When coupled with liquid chromatography, it provides a powerful platform for the detection and quantification of specific compounds like this compound within complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of desulfo-glucosinolates (DS-GLs). The process begins with the separation of compounds in a sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separation is typically achieved on a reversed-phase column, which effectively resolves the less polar DS-GLs compared to their intact, more polar glucosinolate counterparts.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates intact molecular ions from the analytes, minimizing fragmentation. For this compound, the mass spectrometer would be set to detect its specific mass-to-charge ratio (m/z). In positive ion mode, this would correspond to the protonated molecule [M+H]⁺, while in negative ion mode, it would be the deprotonated molecule [M-H]⁻. The accurate measurement of this molecular ion peak confirms the presence and identity of the target compound. Several studies have established characteristic fragmentation patterns for DS-GLs, which can further aid in their identification.
Table 1: Hypothetical LC-MS Identification Parameters for this compound
| Parameter | Value | Description |
| Chromatography | ||
| Column | C18 reversed-phase | Standard for separation of DS-GLs. |
| Mobile Phase | Water/Acetonitrile gradient | Common solvent system for elution. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive/Negative | Electrospray ionization for generating molecular ions. |
| Expected [M+H]⁺ | Varies with d5 position | Corresponds to the protonated molecule. |
| Expected [M-H]⁻ | Varies with d5 position | Corresponds to the deprotonated molecule. |
| Primary Fragment Ion | [M+H - C₆H₁₀O₅]⁺ | Loss of the glucose moiety is a characteristic fragmentation for DS-GLs. |
Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity and Quantification
For more complex samples where interfering compounds may share the same nominal mass as the analyte, tandem mass spectrometry (LC-MS/MS) provides a significant enhancement in specificity and sensitivity. This technique involves two stages of mass analysis. In the first stage, the precursor ion (e.g., the protonated molecular ion of this compound) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry.
This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for highly specific detection. A specific "transition" from a precursor ion to a product ion is monitored. Only a compound that has the correct precursor mass and fragments to produce the specific product ion will generate a signal. This virtually eliminates matrix interference, leading to a much cleaner signal and lower limits of detection (LOD) and quantification (LOQ). This high specificity makes LC-MS/MS the preferred method for the precise quantification of analytes in complex biological fluids like plasma or urine.
Table 2: Example MRM Transitions for Quantification of Glucoraphanin using this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Desulfo Glucoraphanin | 362.1 | 200.0 | Quantifier |
| Desulfo Glucoraphanin | 362.1 | 143.1 | Qualifier |
| This compound | 367.1 | 205.0 | Internal Standard |
Note: The m/z values are illustrative and depend on the exact position of the deuterium (B1214612) labels.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers, provide extremely accurate mass measurements, typically to within 5 parts per million (ppm). This capability is crucial for confirming the elemental composition of a compound. While a standard mass spectrometer might identify a compound with a nominal mass of 366, an HRMS instrument can measure the mass to several decimal places (e.g., 366.0821).
This high mass accuracy allows analysts to calculate a unique elemental formula for the measured ion, providing a very high degree of confidence in the compound's identity. For this compound, HRMS can be used to:
Confirm the successful synthesis and isotopic labeling by verifying the expected exact mass.
Differentiate the analyte from other potential isobaric interferences (compounds with the same nominal mass but different elemental formulas) in a complex sample.
Aid in the identification of unknown metabolites or degradation products.
Table 3: Theoretical vs. Measured Mass of this compound by HRMS
| Parameter | Value |
| Elemental Formula | C₁₁H₁₄D₅NO₇S₂ |
| Theoretical Exact Mass | 366.0821 |
| Hypothetical Measured Mass | 366.0819 |
| Mass Accuracy (ppm) | -0.55 |
Note: The elemental formula and exact mass are illustrative and depend on the labeling pattern.
Application of this compound as an Internal Standard for Quantitative Analysis
In quantitative mass spectrometry, an internal standard (IS) is essential for achieving high accuracy and precision. The IS is a compound of known concentration added to every sample, standard, and blank. It is used to correct for variations in sample preparation, injection volume, and instrument response.
This compound is an ideal internal standard for the quantification of its non-labeled counterpart, Desulfo Glucoraphanin. As a stable isotope-labeled (SIL) standard, it possesses nearly identical chemical and physical properties to the analyte. This means it will:
Co-elute with the analyte during liquid chromatography.
Experience similar ionization efficiency in the mass spectrometer source.
Undergo similar losses during sample extraction and preparation.
However, because of the five deuterium atoms, it has a mass that is 5 Daltons higher than the analyte. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Quantification is performed by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the concentration of calibration standards to create a calibration curve, which is used to determine the concentration of the analyte in unknown samples. This method compensates for analytical variability, leading to highly robust and reliable quantitative results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General Glucosinolates/Desulfo-GLS)
While mass spectrometry excels at providing molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural elucidation of molecules. It provides detailed information about the carbon-hydrogen framework of a compound, allowing for the unambiguous determination of its structure and stereochemistry.
For desulfo-glucosinolates, a suite of NMR experiments is typically used:
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Characteristic signals for the glucose moiety and the side chain protons can be identified.
¹³C NMR (Carbon NMR): Shows the signals for each unique carbon atom in the molecule, revealing the carbon skeleton.
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) links protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons.
Metabolic Fate and Biotransformation Studies Utilizing Desulfo Glucoraphanin D5
Tracing Glucosinolate Turnover and Sulfur Reallocation in Plants
Stable isotope labeling is a powerful technique for exploring metabolic pathways in biological systems, including plants. masonaco.orgnih.gov By introducing a labeled precursor, researchers can track the incorporation of isotopes into various metabolites, providing direct evidence of metabolic routes and nutrient reallocation. masonaco.org Glucosinolates, as sulfur-rich secondary metabolites, have been a focus of such studies to determine their role as potential sulfur reservoirs for primary metabolism, especially under nutrient-limiting conditions. frontiersin.orgnih.gov
Studies on Arabidopsis thaliana, a model plant in the Brassicaceae family, have utilized isotopically labeled glucosinolates to elucidate their breakdown and metabolic recycling. When plants are grown in sulfur-deficient conditions, they exhibit a down-regulation of glucosinolate biosynthetic genes and an up-regulation of genes related to sulfur uptake and assimilation. nih.gov This suggests that under sulfur starvation, the plant may catabolize existing glucosinolates to remobilize sulfur for essential processes. nih.govbiorxiv.org
Research has demonstrated that Arabidopsis thaliana can indeed use glucosinolates as a sulfur source. riken.jp In experiments where seedlings were grown in sulfur-free cultures but supplied with a glucosinolate, they showed normal growth, whereas those without any sulfur source had severe defects. riken.jp This indicates that the plants were effectively breaking down the glucosinolate and utilizing its components. riken.jp
The use of glucosinolates labeled with a heavy sulfur isotope has provided direct evidence for the reintegration of their catabolic products into primary metabolism. riken.jp Following the administration of the labeled glucosinolate to sulfur-starved Arabidopsis seedlings, the heavy sulfur isotope was detected in sulfur-containing amino acids. riken.jp The labeled sulfur accounted for a significant portion (28–42%) of these essential amino acids, confirming a systematic breakdown pathway and the role of glucosinolates as a sulfur reservoir. riken.jp This process allows the plant to recycle nutrients from specialized metabolites to support fundamental life-sustaining activities. riken.jp The catabolism of glucosinolates can lead to the release of glucose and sulfate (B86663), which are then recycled. researchgate.net
Enzymatic Transformations of Desulfoglucosinolates
Several insect herbivores that specialize in feeding on glucosinolate-containing plants have evolved sophisticated detoxification mechanisms. nih.gov One primary strategy is the enzymatic desulfation of glucosinolates, which prevents the formation of toxic isothiocyanates. frontiersin.orgnih.govnih.gov This process is mediated by specific enzymes known as glucosinolate sulfatases (GSSs). frontiersin.org
Glucosinolate sulfatases (GSSs) are enzymes that cleave the sulfate group from glucosinolates, producing desulfoglucosinolates. mpg.de Since desulfoglucosinolates are not substrates for the plant enzyme myrosinase, this "pre-emptive" detoxification strategy effectively neutralizes the plant's chemical defense. frontiersin.orgmpg.de GSS activity has been identified and characterized in several insect species, including the diamondback moth (Plutella xylostella), the cabbage stem flea beetle (Psylliodes chrysocephala), and the phloem-feeding whitefly (Bemisia tabaci). nih.govfrontiersin.org
In P. chrysocephala, GSS activity is primarily associated with the gut membrane. nih.govtcsedsystem.edu Researchers have identified multiple GSS enzymes in this species with differing substrate specificities. tcsedsystem.eduresearchgate.net For instance, PcGSS1 and PcGSS2 showed activity towards sinalbin (a benzenic glucosinolate) and indol-3-ylmethyl glucosinolate, respectively. tcsedsystem.edu Similarly, P. xylostella possesses three GSS enzymes that differ in their substrate preferences and expression patterns. nih.gov In B. tabaci, a characterized GSS showed a clear preference for indolic glucosinolates over aliphatic ones. frontiersin.orgnih.gov
| Insect Species | Enzyme(s) | Primary Substrate(s) | Reference |
|---|---|---|---|
| Psylliodes chrysocephala (Cabbage Stem Flea Beetle) | PcGSS1 | Sinalbin (Benzenic) | tcsedsystem.edu |
| Psylliodes chrysocephala (Cabbage Stem Flea Beetle) | PcGSS2 | Indol-3-ylmethyl glucosinolate (Indolic) | tcsedsystem.edu |
| Bemisia tabaci (Silverleaf Whitefly) | GSS | Indolic Glucosinolates | frontiersin.orgnih.gov |
| Plutella xylostella (Diamondback Moth) | PxGSS1, PxGSS2, PxGSS3 | Varying specificities for aliphatic, benzenic, and indolic glucosinolates | nih.gov |
The primary detoxification pathway involving GSSs is the conversion of glucosinolates into their desulfo- forms. frontiersin.org This enzymatic reaction is a key countermeasure for herbivores, as the resulting desulfoglucosinolates cannot be hydrolyzed by myrosinase into isothiocyanates, which are toxic compounds. nih.govmpg.de The desulfated compounds are typically excreted by the insect. nih.gov This strategy contrasts with other detoxification methods, such as the conjugation of isothiocyanates with glutathione (B108866), which is considered a more basal detoxification strategy but comes with metabolic costs. researchgate.net By preventing the formation of the toxic product in the first place, GSS activity represents an efficient, pre-emptive detoxification pathway. mpg.de
Microbial Metabolism of Desulfoglucosinolates in vitro and in Model Systems
When plant myrosinase is inactivated, such as by cooking, intact glucosinolates can reach the colon, where they are metabolized by the gut microbiota. nih.govfrontiersin.org The gut microbiome possesses a range of enzymatic activities, including the ability to metabolize both glucosinolates and their desulfo- counterparts. nih.govmdpi.com
In vitro studies with human gut bacteria have shown that desulfoglucosinolates serve as precursors for nitrile production. semanticscholar.orgnih.gov This suggests an alternative metabolic route for glucosinolates that involves an initial desulfation step, potentially by bacterial sulfatases, followed by hydrolysis of the desulfo-form to nitriles. nih.govnih.gov Unlike isothiocyanates, nitriles are generally considered biologically inert. nih.gov
Several bacterial strains have been investigated for their ability to process these compounds. Strains such as Enterococcus casseliflavus CP1, Lactobacillus agilis R16, and Escherichia coli VL8 have been shown to metabolize various glucosinolates and their desulfo- forms. semanticscholar.orgnih.gov One study demonstrated that these bacteria could produce nitriles from desulfoglucosinolates. nih.gov The production of nitriles from desulfo-gluconasturtiin was enhanced by the presence of Fe²⁺ ions, while Mg²⁺ ions stimulated the formation of isothiocyanates from the parent glucosinolate. semanticscholar.orgnih.gov These findings highlight the significant role of the gut microbiome in determining the metabolic fate and ultimate biological activity of dietary glucosinolates. nih.govuea.ac.uk
| Bacterial Strain(s) | Substrate | Primary Metabolic Product | Key Findings | Reference |
|---|---|---|---|---|
| Enterococcus casseliflavus CP1, Lactobacillus agilis R16, Escherichia coli VL8 | Desulfoglucosinolates (DS-GSLs) | Nitriles (NITs) | Demonstrates an alternative metabolic pathway via desulfation. | semanticscholar.orgnih.gov |
| Escherichia coli VL8 | Desulfo-gluconasturtiin (DS-GNT) | Phenethyl Nitrile (PNIT) | Nitrile production is increased in the presence of Fe²⁺ ions. | nih.gov |
Investigation of Bacterial Biotransformation Mechanisms
The biotransformation of glucosinolates and their desulfo-analogs by intestinal bacteria is a critical area of study, as these microbial processes largely determine the bioavailability of bioactive compounds like isothiocyanates. While plant-derived myrosinase is often inactivated by cooking, gut bacteria can perform a similar hydrolytic function. massey.ac.nz This bacterial "myrosinase-like" activity is essential for converting glucosinolates into their active forms in the human body. nih.gov
Investigations into specific bacterial mechanisms reveal that different species can yield different metabolic products. For example, studies with various human gut bacteria have shown that they can metabolize glucosinolates into both isothiocyanates (ITCs) and nitriles. semanticscholar.orgfrontiersin.org The formation of nitriles can also occur from desulfoglucosinolates, suggesting an alternative metabolic pathway that may bypass the formation of potentially more bioactive ITCs. semanticscholar.orgresearchgate.net This pathway is influenced by various factors, including the bacterial species present and the chemical environment. For instance, the presence of ferrous ions (Fe2+) has been shown to increase nitrile production from desulfoglucosinolates. semanticscholar.orgresearchgate.net
While a specific bacterial enzyme directly responsible for the desulfation of glucosinolates to form desulfoglucosinolates has not yet been definitively identified, it is a hypothesized metabolic step. nih.gov The subsequent processing of these desulfo-compounds is better understood. Bacterial β-O-glucosidases have been shown to metabolize desulfoglucosinolates, leading exclusively to the production of nitriles. nih.gov The deuterated nature of Desulfo-Glucoraphanin-d5 does not alter these fundamental transformation pathways but allows for precise tracking of the resulting nitrile and other potential metabolites.
Role of Gut Microbiota in Desulfoglucosinolate Processing
The gut microbiota is indispensable for processing glucosinolates and their derivatives when plant myrosinase is absent, such as after consuming cooked cruciferous vegetables. frontiersin.orgnih.gov Without this microbial conversion, glucosinolates are considered biologically inert. nih.gov The composition of an individual's gut microbiome leads to significant variation in the production and excretion of bioactive ITCs following the consumption of cruciferous vegetables. frontiersin.orgnih.gov
Studies comparing individuals with high and low ITC excretion have found that fecal bacteria from high excreters are more effective at metabolizing glucoraphanin (B191350). nih.gov This highlights the direct link between the metabolic capacity of the gut microbiome and the bioavailability of health-promoting compounds. frontiersin.org
The processing of desulfoglucosinolates is a key part of this metabolic landscape. Gut bacteria can hydrolyze these compounds to form nitriles. semanticscholar.org This suggests that individuals whose gut microbiomes are enriched with bacteria that favor the desulfation pathway might have lower bioavailability of ITCs. nih.gov Several bacterial genera have been identified as having the potential to metabolize glucosinolates, thereby influencing the balance of metabolites produced. frontiersin.org
Table 1: Selected Gut Bacteria and Their Role in Glucosinolate/Desulfoglucosinolate Metabolism
| Bacterial Species/Genus | Observed Metabolic Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Enterococcus casseliflavus CP1 | Metabolizes glucosinolates to ITCs and nitriles. | Active in ITC and nitrile production. | semanticscholar.orgfrontiersin.org |
| Lactobacillus agilis R16 | Metabolizes glucosinolates primarily to nitriles. | Demonstrates preference for nitrile pathway. | semanticscholar.orgfrontiersin.org |
| Escherichia coli VL8 | Metabolizes glucosinolates to ITCs and nitriles. | Capable of producing both key metabolite types. | semanticscholar.orgfrontiersin.org |
| Bifidobacterium | Potential myrosinase-like activity. | Associated with sulforaphane (B1684495) metabolite excretion. | frontiersin.org |
| Enterobacter cloacae | Possesses myrosinase-like activity. | One of the first bacteria from which a myrosinase-like enzyme was purified. | nih.gov |
| Lactic Acid Bacteria | Converts glucosinolates to nitriles. | Demonstrates an efficient conversion process to nitriles. | frontiersin.orgsciopen.com |
Applications of Deuterated Analogs in Metabolic Profiling
Deuterated analogs, such as Desulfo-Glucoraphanin-d5, are invaluable tools in metabolic profiling and pharmacokinetic studies. nih.gov The substitution of hydrogen atoms with deuterium (B1214612), a stable, heavier isotope, creates a molecule that is chemically similar to its non-deuterated counterpart but has a distinct, higher mass. pharmaffiliates.com This mass difference is easily detectable by mass spectrometry.
In metabolic studies, deuterated compounds are frequently used as internal standards for quantitative analysis. pharmaffiliates.com When analyzing biological samples, the deuterated analog is added in a known amount. Because it behaves almost identically to the natural compound during sample extraction and analysis, it can be used to accurately calculate the concentration of the target analyte, correcting for any sample loss or analytical variability. pharmaffiliates.com This stable isotope dilution method provides highly accurate and reliable quantification of metabolites in complex biological matrices like plasma or urine. nih.gov
Ecological and Physiological Roles of Desulfoglucosinolates in Plant Biology
Desulfoglucosinolates as Components of Plant Secondary Metabolism
Desulfoglucosinolates, including Desulfo-Glucoraphanin (B13822518), are foundational intermediates in the biosynthesis of glucosinolates, a major class of sulfur-containing secondary metabolites predominantly found in plants of the order Brassicales mdpi.com. These compounds are integral to the plant's chemical defense arsenal nih.gov. The biosynthesis of glucosinolates is a three-phase process: chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and subsequent side-chain modifications nih.gov. Desulfoglucosinolates are the direct precursors to the final glucosinolate structure, awaiting the addition of a sulfate (B86663) group unimelb.edu.au. This final step is catalyzed by sulfotransferase enzymes researchgate.net. The diversity of glucosinolates, with over 130 identified structures, arises from variations in the amino acid precursor and the subsequent modifications of the side chain mdpi.com. Desulfo-Glucoraphanin, for instance, is the desulfated precursor to Glucoraphanin (B191350), an aliphatic glucosinolate derived from the amino acid methionine researchgate.net. The production of these secondary metabolites is a clear example of the plant's investment in defensive chemistry to navigate its ecological interactions.
Interplay Between Primary and Secondary Metabolism Involving Desulfoglucosinolates
The biosynthesis of desulfoglucosinolates represents a significant intersection between primary and secondary metabolism. The pathway is intrinsically linked to the plant's sulfur and amino acid metabolism mdpi.commdpi.com. The sulfur atoms in these molecules are derived from primary sulfur assimilation pathways, highlighting the crucial role of sulfur availability for the production of these defensive compounds frontiersin.orgnih.gov. A deficiency in sulfur can lead to a significant decrease in the accumulation of glucosinolates, and consequently, their desulfo-precursors mdpi.com.
The precursor for Desulfo-Glucoraphanin is the amino acid methionine nih.gov. The initial steps of glucosinolate biosynthesis involve the conversion of methionine into chain-elongated homologues, a process that shares similarities with primary metabolic pathways nih.gov. The core structure formation, leading to the synthesis of desulfoglucosinolates, requires the incorporation of glucose, another product of primary metabolism, in the form of UDP-glucose mdpi.com. The final sulfation step to convert desulfoglucosinolates into glucosinolates utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, a key molecule in primary sulfur metabolism unimelb.edu.aunih.gov. This intricate connection demonstrates that the production of defensive secondary metabolites is tightly regulated and dependent on the plant's primary metabolic state.
Role in Plant Defense Mechanisms Against Biotic Stressors (e.g., Herbivory)
Glucosinolates, the downstream products of desulfoglucosinolates, are key components of the "mustard oil bomb" defense system in Brassica species nih.gov. In intact plant tissue, glucosinolates are physically separated from the enzyme myrosinase. Upon tissue damage by herbivores, myrosinase comes into contact with glucosinolates, hydrolyzing them into biologically active and often toxic compounds such as isothiocyanates, nitriles, and thiocyanates nih.govnih.gov. These breakdown products can deter feeding, inhibit growth, and reduce the survival of a wide range of herbivores nih.gov. The profile and concentration of different glucosinolates, and thus the potential for producing different defensive compounds, can be influenced by herbivore attack, with plants often increasing the production of specific glucosinolates in response to feeding nih.gov.
While desulfoglucosinolates themselves are not biologically active in this defense system, their presence is a prerequisite for the synthesis of the active glucosinolates. Therefore, the regulation of desulfoglucosinolate biosynthesis is a critical control point in the plant's ability to mount an effective chemical defense against herbivores.
Some specialized insect herbivores have evolved mechanisms to overcome the glucosinolate-myrosinase defense system. One such strategy is the detoxification of glucosinolates through desulfation nih.govresearchgate.netmdpi.com. These insects possess sulfatase enzymes that can cleave the sulfate group from glucosinolates, converting them back into their inactive desulfoglucosinolate forms researchgate.netmdpi.com. By doing so, the insects prevent the myrosinase-catalyzed hydrolysis that would otherwise produce toxic isothiocyanates researchgate.netmdpi.com.
This detoxification strategy has been identified in several insect species, including the phloem-feeding whitefly Bemisia tabaci and the diamondback moth, Plutella xylostella researchgate.netmdpi.com. In B. tabaci, the desulfated glucosinolates are then excreted in the honeydew nih.gov. This "pre-emptive" detoxification allows the insect to feed on glucosinolate-containing plants without suffering the toxic effects of their chemical defenses. The presence and activity of these insect sulfatases represent a fascinating example of the co-evolutionary arms race between plants and their herbivores.
The final step in glucosinolate biosynthesis, the sulfation of desulfoglucosinolates, is catalyzed by a family of enzymes known as desulfoglucosinolate sulfotransferases (SOTs) researchgate.netnih.gov. In the model plant Arabidopsis thaliana, three such enzymes, AtSOT16, AtSOT17, and AtSOT18, have been identified and shown to have different substrate specificities nih.gov. For instance, some SOTs preferentially sulfate desulfoglucosinolates derived from tryptophan, while others act on those derived from methionine, like Desulfo-Glucoraphanin researchgate.net.
Genetic manipulation of these SOT genes in plants offers a powerful tool for research into the function and importance of specific glucosinolates. By overexpressing or knocking out specific SOT genes, researchers can alter the glucosinolate profile of a plant nih.gov. For example, overexpressing a sulfotransferase that acts on Desulfo-Glucoraphanin could lead to an increase in the accumulation of Glucoraphanin, potentially enhancing the plant's defense against certain herbivores or increasing its nutritional value for humans nih.gov.
Conversely, silencing or knocking out a specific SOT gene would lead to the accumulation of the corresponding desulfoglucosinolate and a decrease in the final glucosinolate product. Studying the effects of these genetic manipulations on plant-herbivore interactions can provide direct evidence for the role of specific glucosinolates in defense nih.gov. These studies have significant research implications, offering pathways to metabolically engineer crops with enhanced pest resistance or improved nutritional profiles nih.govmdpi.com.
Dynamics of Desulfoglucosinolate Accumulation and Metabolism in Plant Development
The accumulation of glucosinolates, and by extension their desulfo-precursors, is highly dynamic and varies depending on the plant's developmental stage and the specific organ researchgate.net. Generally, glucosinolate concentrations are highest in seeds and young, developing tissues, which are considered to have a high fitness value and are thus more heavily defended mdpi.com. For example, in broccoli, glucoraphanin levels are high in seeds and sprouts and change as the plant matures.
The levels of desulfoglucosinolates are tightly regulated, as they are intermediates in a crucial biosynthetic pathway. Their concentration at any given time reflects the balance between their synthesis from amino acid precursors and their conversion to glucosinolates by sulfotransferases. The expression of the genes involved in this pathway, including the sulfotransferase genes, is also developmentally regulated and can be influenced by environmental cues such as light and temperature nih.govresearchgate.net. The dynamic changes in the accumulation and metabolism of desulfoglucosinolates throughout the plant's life cycle reflect a strategy of allocating defensive resources to where and when they are most needed.
Future Research Directions and Advanced Applications of Desulfo Glucoraphanin D5
Development of Novel Analytical Platforms for High-Throughput Desulfoglucosinolate Analysis
The accurate quantification of glucosinolates and their precursors is fundamental to research in plant biochemistry, human health, and crop improvement. While traditional methods like High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array detection (HPLC-UV/PDA) are robust and cost-effective for analyzing desulfoglucosinolates, they face limitations in throughput and sensitivity. nih.govmdpi.com The future of desulfoglucosinolate analysis is moving towards more sophisticated, high-throughput platforms that offer enhanced speed and precision.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) represent the forefront of this evolution. nih.gov These platforms provide superior sensitivity and specificity, enabling the analysis of complex biological samples. mdpi.comnih.gov The development of novel high-throughput screening (HTS) systems, potentially adapted from pharmaceutical research, could further accelerate the analysis of large sample sets. nih.govmdpi.com Such systems would be invaluable for large-scale genetic screens or metabolomic studies.
The use of stable isotope-labeled internal standards, such as Desulfo Glucoraphanin-d5, is integral to these advanced platforms. They are essential for correcting variations in sample extraction and ionization efficiency during mass spectrometry, which is crucial for achieving accurate and reliable quantification. nih.gov
Table 1: Comparison of Analytical Platforms for Desulfoglucosinolate Analysis
| Feature | HPLC-UV/PDA | LC-MS/MS | High-Throughput Screening (HTS) |
|---|---|---|---|
| Principle | Chromatographic separation followed by UV light absorbance detection. nih.gov | Chromatographic separation coupled with mass-based detection and fragmentation. nih.gov | Automated analysis of many samples in parallel, often using microplates. mdpi.com |
| Throughput | Low to Medium | Medium to High | Very High |
| Sensitivity | Moderate | High to Very High | Varies by detection method |
| Specificity | Moderate (relies on retention time and UV spectra) | Very High (relies on mass-to-charge ratio and fragmentation patterns) | Moderate to High |
| Cost | Low | High | High initial investment |
| Key Advantage | Cost-effective and accessible. nih.gov | Accurate quantification and identification of unknowns. mdpi.com | Unparalleled speed for large-scale studies. nih.gov |
Integration of Deuterated Glucosinolates in Multi-Omics Research (e.g., Metabolomics, Fluxomics)
Multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of biological systems. mdpi.com Stable isotope labeling (SIL) is a powerful technique within this framework, allowing researchers to trace the flow of molecules through metabolic pathways. frontiersin.org this compound serves as an ideal tracer for investigating the dynamics of glucosinolate metabolism.
In metabolomics , introducing a labeled compound like this compound into a biological system (such as plant cell culture) allows for the tracking of its conversion and incorporation into downstream metabolites. This helps to confirm metabolic pathways and identify previously unknown intermediates. frontiersin.orgnih.gov
In fluxomics , the focus is on measuring the rates (fluxes) of metabolic pathways. By monitoring the rate at which this compound is consumed and its labeled deuterium (B1214612) atoms appear in other compounds, researchers can quantify the dynamic activity of the glucosinolate biosynthetic and catabolic pathways. This provides insights into how these pathways are regulated in response to genetic or environmental changes. researchgate.net The integration of these datasets provides a comprehensive understanding of how genetic information is translated into metabolic function. brianmuchmore.com
Mechanistic Studies of Glucosinolate Biosynthesis and Turnover Using Stable Isotopes
The biosynthesis of glucosinolates is a multi-step process involving chain elongation, core structure formation, and side-chain modification. nih.govplos.org Desulfoglucosinolates are the direct precursors to the final glucosinolate products, formed in a critical sulfation step. nih.gov Stable isotopes have been instrumental in deconstructing this complex pathway.
By supplying plants or cell cultures with labeled precursors, researchers can trace the incorporation of isotopes into intermediates like this compound and the final product, glucoraphanin (B191350). This approach has been used to confirm the amino acid origins of glucosinolates and to identify the enzymes involved at each step. nih.gov For example, feeding a plant a deuterated amino acid and then detecting this compound would provide direct evidence of its biosynthetic origin.
Furthermore, stable isotopes are crucial for studying the turnover of glucosinolates. Plants dynamically manage the levels of these compounds, balancing synthesis with degradation in response to factors like nutrient availability or herbivore attack. researchgate.net By introducing a pulse of this compound and monitoring its disappearance over time, scientists can calculate the metabolic half-life of the glucosinolate pool, providing a quantitative measure of its turnover rate under various conditions.
Exploration of Desulfoglucosinolate-Enzyme Interactions at a Molecular Level
The conversion of desulfoglucosinolates into glucosinolates is catalyzed by a class of enzymes known as sulfotransferases (SOTs). nih.gov Conversely, some herbivorous insects have evolved detoxification enzymes called glucosinolate sulfatases (GSSs) that reverse this process, converting toxic glucosinolates back into their inactive desulfo-forms. frontiersin.org Understanding the interactions between desulfoglucosinolates and these enzymes at a molecular level is a key area of research.
This compound can be used as a substrate in enzymatic assays to determine the kinetic properties of specific sulfotransferases. Studies have shown that different SOTs exhibit distinct preferences for various desulfoglucosinolate structures (e.g., aliphatic versus indole). nih.gov Using labeled substrates can facilitate the detection of reaction products in complex mixtures.
Moreover, computational methods like molecular docking can be employed to simulate how Desulfo Glucoraphanin binds to the active site of enzymes like SOTs or GSSs. nih.gov These models, combined with kinetic data, can reveal the specific amino acid residues responsible for substrate binding and catalysis. This knowledge is valuable for protein engineering efforts aimed at modifying enzyme activity or for designing specific inhibitors. acs.org
Table 2: Enzymes Interacting with Desulfoglucosinolates
| Enzyme Class | Biological Role | Organism | Interaction with Desulfoglucosinolate |
|---|---|---|---|
| Sulfotransferases (SOTs) | Catalyze the final step of glucosinolate biosynthesis. nih.gov | Plants (e.g., Arabidopsis thaliana) | Substrate; adds a sulfate (B86663) group to form the glucosinolate. nih.gov |
| Glucosinolate Sulfatases (GSSs) | Detoxify glucosinolates by removing the sulfate group. frontiersin.org | Herbivorous Insects (e.g., Bemisia tabaci) | Product; formed by the desulfation of the corresponding glucosinolate. frontiersin.org |
Application in Engineered Biosynthesis Systems for Glucosinolate Production
Metabolic engineering offers the potential to produce valuable plant-derived compounds, such as glucosinolates, in microbial or alternative plant hosts. nih.govnih.gov This involves transferring the entire biosynthetic pathway for a specific glucosinolate into an organism that does not naturally produce it, such as E. coli, yeast, or carrot cell cultures. nih.gov
In these heterologous production systems, intermediates can sometimes accumulate due to metabolic bottlenecks. For instance, if the sulfotransferase enzyme is not efficient enough, the precursor Desulfoglucoraphanin may build up in the culture. researchgate.net this compound is an invaluable analytical standard in this context. It allows researchers to accurately quantify the accumulation of the desulfo-intermediate, helping to identify pathway inefficiencies.
Q & A
Q. How can molecular docking studies improve the understanding of this compound’s interactions with target proteins?
- Methodological Answer : Perform in silico docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., Nrf2-Keap1 complex). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare deuterated vs. non-deuterated analogs to assess isotopic effects on binding .
Guidance for Data Presentation and Reproducibility
- Results Interpretation : Present data in tables/figures with error bars (SD/SEM) and statistical significance markers (e.g., *p<0.05). Avoid duplicating data in text and visuals .
- Reproducibility : Include detailed experimental protocols (e.g., solvent ratios, incubation times) in supplementary materials. Reference commercial sources (e.g., TRC standards) for critical reagents .
- Literature Integration : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in existing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
